molecular formula C16H18N10 B2612424 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199212-48-9

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2612424
CAS No.: 2199212-48-9
M. Wt: 350.39
InChI Key: MKQFCTSKRVKFFR-UHFFFAOYSA-N
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Description

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a hybrid structure incorporating two privileged pharmacophores: a 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine moiety and a [1,2,4]triazolo[4,3-b]pyridazine system, linked via an azetidine amine spacer. The pyrazolopyrimidine scaffold is a well-established bioisostere of purine, which allows it to mimic adenosine and interact with a variety of enzyme active sites, particularly protein kinases . This makes compounds based on this core structure promising candidates for the development of targeted therapies. Research Applications Kinase Inhibition Studies: This compound is designed for in vitro research into the inhibition of specific kinase targets, potentially including Cyclin-Dependent Kinases (CDKs). Its structure suggests potential as a ATP-competitive inhibitor . Anticancer Drug Discovery: The compound is intended for cell-based assays to evaluate its anti-proliferative efficacy against various human cancer cell lines, such as breast, colorectal, and hepatocellular carcinomas . Mechanism of Action Research: Useful for investigating cell cycle arrest, apoptosis induction, and other mechanistic pathways in cancer biology. Biochemical Profiling: Serves as a tool compound for selectivity screening against a panel of kinases to understand its specificity profile. Note The specific molecular target, half-maximal inhibitory concentration (IC50) values, and detailed mechanism of action for this particular compound are not currently listed in the available literature and require empirical determination by the research scientist. Important Notice This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N,1,6-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-10-19-15(12-6-18-24(3)16(12)20-10)23(2)11-7-25(8-11)14-5-4-13-21-17-9-26(13)22-14/h4-6,9,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQFCTSKRVKFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₈N₁₀
  • Molecular Weight : 350.38 g/mol
  • CAS Number : 2199212-48-9

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities primarily through their interactions with specific enzymes and receptors. The biological activity of this compound can be attributed to its structural features that allow it to act as an inhibitor for several targets:

  • Inhibition of Cyclooxygenase (COX) : Studies have shown that related pyrazolo derivatives can inhibit COX enzymes, particularly COX-2, which is involved in inflammation and pain pathways. For instance, compounds with similar structures have demonstrated selective inhibition of COX-2 without affecting COX-1 activity in human monocytes .
  • Anticancer Activity : The compound's structural similarity to ATP allows it to act as an inhibitor for various kinases associated with cancer progression. Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising results against epidermal growth factor receptor (EGFR) mutants, which are crucial in non-small cell lung cancer treatment. For example, one derivative exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .

Biological Activity Summary

Activity TypeMechanism/TargetReference
Anti-inflammatory Inhibition of COX enzymes
Anticancer Inhibition of EGFR (wild-type and mutant)
Apoptosis Induction Induces cell cycle arrest

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A recent study synthesized various pyrazolo derivatives and tested their anti-inflammatory effects through in vitro assays showing significant inhibition of PGE₂ generation in murine macrophages. The results indicated a direct impact on COX activity without altering enzyme expression levels .
  • Antitumor Activity Evaluation : In vitro tests on cancer cell lines such as A549 and HCT116 revealed that specific derivatives demonstrated substantial anti-proliferative effects. Compound 12b was particularly effective with IC50 values indicating strong potential for further development as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds with similar structural motifs have shown promising results against breast cancer and leukemia cells due to their ability to induce apoptosis and cell cycle arrest .

1.2 Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Its derivatives have been tested against a range of bacterial strains and fungi, showing effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

1.3 Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and triazolo rings can enhance potency and selectivity for specific biological targets. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups can significantly influence the compound's interaction with target proteins .

2.2 Case Studies

Several case studies illustrate the efficacy of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine:

  • Study 1 : A study demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting its potential as a lead compound for further development .
  • Study 2 : In vitro assays revealed that certain derivatives displayed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-7 (Breast Cancer)0.05
AntimicrobialStaphylococcus aureus0.15
Anti-inflammatoryRAW 264.7 (Macrophages)0.10

Comparison with Similar Compounds

Table 1: Key Pyrazolo[3,4-d]pyrimidine-Based Compounds

Compound Name Substituents/Modifications Synthesis Highlights Reference
Target Compound 1,6-dimethyl; triazolopyridazin-6-yl-azetidine Multi-step nucleophilic substitution
4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Hydrazine at C4; phenyl at N1 and C6 Reflux with hydrazine hydrate
3-(2-Hydroxyphenyl)-6-methyl-pyrazolo[3,4-d]pyrimidin-4-one Hydroxyphenyl at C3; methyl at C6 Formic acid-mediated cyclization
N-Butyl-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Nitrophenyl at N1; butylamine at C4 SNAr reaction with butylamine

Key Observations :

  • Substituent Diversity : The target compound’s 1,6-dimethyl and triazolopyridazine-azetidine groups distinguish it from simpler derivatives like hydrazinyl or hydroxyphenyl-substituted analogues . These modifications likely enhance metabolic stability and target affinity.
  • Synthetic Routes : Unlike hydrazine-based substitutions (e.g., ), the target compound’s synthesis may involve sequential nucleophilic displacements, as seen in and , where amines or azetidine intermediates react with halogenated precursors .

Triazolopyridazine-Containing Analogues

Table 2: Triazolopyridazine Derivatives

Compound Name Core Structure Biological Relevance Reference
Target Compound Triazolo[4,3-b]pyridazin-6-yl Kinase inhibition (predicted)
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Phenethylamine substituent Anticandidate for CNS targets
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Triazolylpyrimidine Anticancer screening (in vitro)

Key Observations :

  • Triazolopyridazine vs.
  • Azetidine vs. Flexible Linkers : The azetidine bridge in the target compound imposes conformational constraints compared to flexible linkers like phenethylamine in , which may reduce off-target effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrazolo-pyrimidine and triazolo-pyridazine hybrid scaffolds?

  • Answer : Synthesis typically involves multistep reactions, such as nucleophilic substitution or coupling reactions. For example:

  • Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized via condensation of iodinated intermediates (e.g., 3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) with amines under basic conditions (Cs₂CO₃) and copper catalysis (CuBr) in DMSO at 35°C .
  • Triazolo-pyridazine moieties are introduced via cyclization reactions using haloalkanes in alcoholic solvents (e.g., propane-2-ol) under reflux .
    • Purification often involves column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from acetonitrile .

Q. How are structural and purity characteristics validated for this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 8.8–8.9 ppm for pyridinyl groups) and methyl substituents (δ 2.5–3.0 ppm) .
  • HRMS (ESI) : Confirmation of molecular weight (e.g., m/z 215 [M+H]⁺ for pyrazolo-pyrimidine intermediates) .
  • IR Spectroscopy : Identification of functional groups (e.g., N–H stretches at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in the synthesis of azetidin-3-amine derivatives?

  • Answer : Yield optimization strategies include:

  • Catalyst Screening : Substituting CuBr with Pd-based catalysts for cross-coupling steps, which may reduce side reactions .
  • Solvent Effects : Testing polar aprotic solvents (e.g., DMF instead of DMSO) to improve solubility of intermediates .
  • Temperature Control : Extending reaction times (e.g., 48–72 hours) at moderate temperatures (30–40°C) to enhance completion .
    • For example, a 17.9% yield reported in could be improved by iterative recrystallization or gradient chromatography .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar derivatives?

  • Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:

  • 2D NMR (COSY, HSQC) : To differentiate aromatic protons in pyrazolo-pyrimidine vs. triazolo-pyridazine rings .
  • X-ray Crystallography : Definitive confirmation of regiochemistry in azetidin-3-amine substituents .
  • Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. How do substituents (e.g., methyl, triazolo groups) influence the compound's physicochemical properties?

  • Answer :

  • Methyl Groups : Enhance lipophilicity (logP) and metabolic stability, as seen in pyrazolo-pyrimidine derivatives with logP >2.5 .
  • Triazolo-Pyridazine : Introduces planar aromaticity, potentially enhancing π-π stacking in target binding (e.g., kinase inhibition) .
  • Azetidine Ring : Constrains conformational flexibility, improving selectivity in enzyme inhibition .

Methodological Design Questions

Q. What experimental designs are recommended for SAR studies on pyrazolo-triazolo hybrids?

  • Answer :

  • Scaffold Modularity : Synthesize analogs with systematic substitutions (e.g., alkyl/aryl groups on the azetidine nitrogen) .
  • Bioisosteric Replacements : Substitute triazolo-pyridazine with pyrazolo[1,5-a]pyrimidine to assess potency changes .
  • In Silico Screening : Docking studies (e.g., AutoDock Vina) to prioritize targets (e.g., kinases, phosphodiesterases) for in vitro assays .

Q. How should researchers handle air/moisture-sensitive intermediates during synthesis?

  • Answer :

  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for steps involving organometallic reagents (e.g., Grignard) .
  • Drying Solvents : Pre-treat solvents (e.g., THF, DCM) with molecular sieves or distillation .
  • Low-Temperature Quenching : Add reactions to ice-cold aqueous solutions to stabilize reactive intermediates .

Data Interpretation and Validation

Q. What statistical models are suitable for optimizing reaction conditions in flow-chemistry setups?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables (temperature, catalyst loading, solvent ratios) .
  • Response Surface Methodology (RSM) : Predict optimal conditions for continuous-flow synthesis (e.g., residence time ≥1 hour) .

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